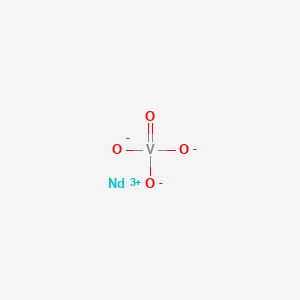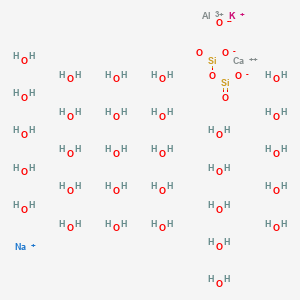
Erionite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erionite is a naturally occurring mineral that belongs to the zeolite family. It is composed of hydrated sodium, potassium, calcium, and aluminum silicate. Erionite is found in volcanic ash deposits and sedimentary rocks, and it has been used in various industrial applications due to its unique structural properties. However, recent studies have shown that erionite is a potent carcinogen, and exposure to erionite can lead to the development of mesothelioma, a rare and deadly form of cancer.
Mécanisme D'action
Erionite is a potent carcinogen, and exposure to erionite fibers can lead to the development of mesothelioma. The exact mechanism of action by which erionite causes cancer is not fully understood, but it is believed to involve the activation of various signaling pathways that promote cell growth and division.
Effets Biochimiques Et Physiologiques
Exposure to erionite fibers can lead to a range of biochemical and physiological effects, including inflammation, oxidative stress, and DNA damage. These effects can ultimately lead to the development of mesothelioma and other forms of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Erionite has been used extensively in laboratory studies as a model for studying the mechanisms of mesothelioma development. One advantage of using erionite in these studies is that it closely mimics the properties of asbestos fibers, which are the primary cause of mesothelioma in humans. However, one limitation of using erionite in laboratory studies is that it is a relatively rare mineral, and obtaining sufficient quantities for research can be challenging.
Orientations Futures
There are several future directions for research on erionite. One area of focus is the development of new diagnostic tools for mesothelioma that can detect the presence of erionite fibers in the body. Another area of focus is the development of new treatments for mesothelioma that target the signaling pathways activated by erionite exposure. Finally, researchers are also exploring the potential use of erionite as a biomaterial for various industrial applications, including as a component in batteries and electronic devices.
Méthodes De Synthèse
Erionite is a naturally occurring mineral and cannot be synthesized in a laboratory setting. It is found in various locations around the world, including the United States, Turkey, Italy, and Japan. In the United States, erionite deposits are found primarily in the western states, including California, Nevada, and Oregon.
Applications De Recherche Scientifique
Erionite has been extensively studied for its carcinogenic properties, and researchers have used it as a model for studying the mechanisms of mesothelioma development. In addition, erionite has been used in various industrial applications, including as a catalyst in the production of gasoline and as a component in cement and other building materials.
Propriétés
Numéro CAS |
12510-42-8 |
|---|---|
Nom du produit |
Erionite |
Formule moléculaire |
AlCaH60KNaO36Si2+3 |
Poids moléculaire |
821.77 g/mol |
Nom IUPAC |
aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;oxygen(2-);triacontahydrate |
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.30H2O.O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;30*1H2;/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-2 |
Clé InChI |
AQTSNQQRPNNYRB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
Color/Form |
Hexagonal, cage-like structure composed of a framework of linked (Si,Al)O4 tetrahedra White prismatic crystals in radiating groups and occurs in a fibrous form Color varies from white to clear and it looks like transparent, glass-like fibers |
Densité |
Specific gravity: 2.02 to 2.08 |
Autres numéros CAS |
12510-42-8 66733-21-9 |
Pictogrammes |
Health Hazard |
Numéros CAS associés |
100801-58-9 (dealuminated) |
Synonymes |
erionite erionite (CaKNa(Al2Si7O18)2.14H2O) erionite, dealuminated Na-erionite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



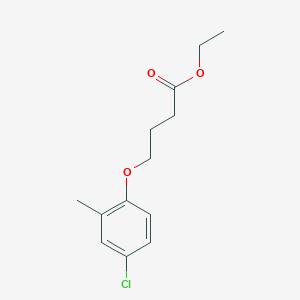

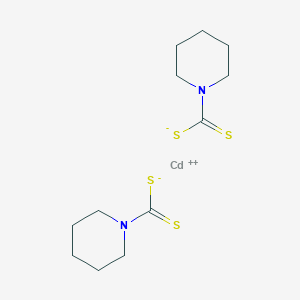
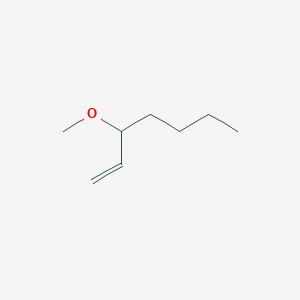
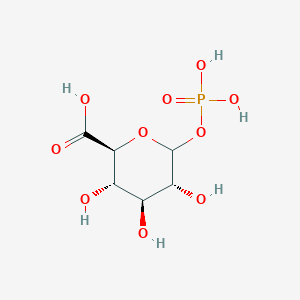
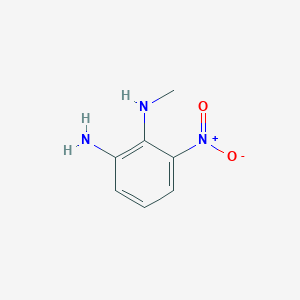
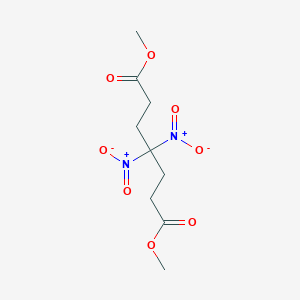

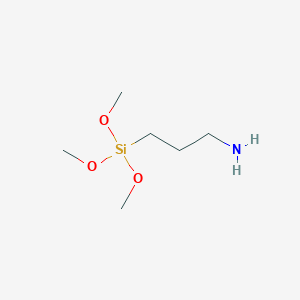
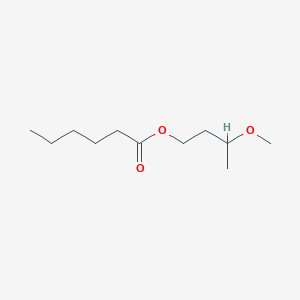
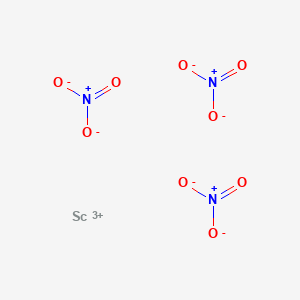
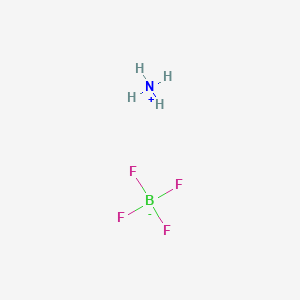
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
